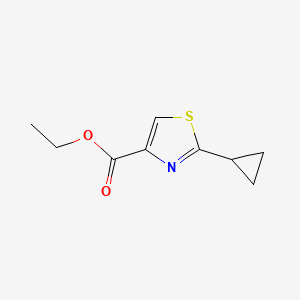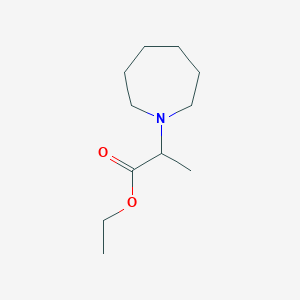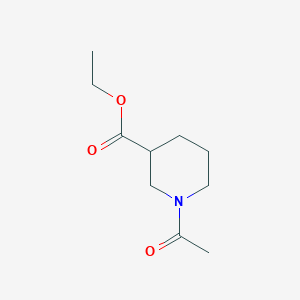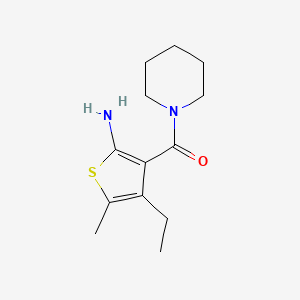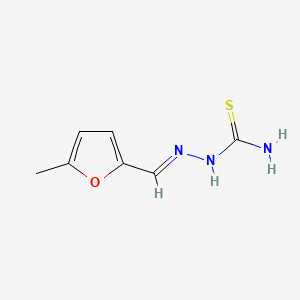
Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-
Overview
Description
Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- is a chemical compound with the molecular formula C7H9N3OS and a molecular weight of 183.23 g/mol.
Mechanism of Action
Target of Action
Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-, also known as [(E)-(5-methylfuran-2-yl)methylideneamino]thiourea, primarily targets copper ions (Cu II) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength.
Mode of Action
This compound interacts with its target by forming a 1:2 (metal-ligand) complex with copper ions . This interaction occurs instantaneously in a buffer media of pH 6.3 at room temperature .
Result of Action
The result of the compound’s action is the formation of a yellow-colored complex with copper ions . This complex has an absorption maximum at 364 nm . The formation of this complex can be used for the rapid spectrophotometric determination of copper ions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. For instance, the complex formation occurs at a specific pH (6.3) and at room temperature . Other environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other ions and the solvent used.
Preparation Methods
The synthesis of Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- involves the reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction conditions typically include gentle heating and the use of solvents such as ethanol and triethylamine. The structure of the obtained products is characterized using various spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Chemical Reactions Analysis
Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various heterocyclic rings such as 1,3,4-thiadiazoles and 1,3,4-thiadiazepines.
Reduction: Reduction reactions can lead to the formation of different derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions with electrophilic reagents can produce a variety of substituted products.
Common reagents used in these reactions include 2-(bis(methylthio)methylene)malononitrile, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and various electrophilic compounds . The major products formed from these reactions include heterocyclic compounds with potential biological activities .
Scientific Research Applications
Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: The compound is used in the production of materials with specific chemical properties.
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: This compound has a similar structure but lacks the 5-methyl-2-furanyl group.
1,2,4-Triazole-3-thione derivatives: These compounds share some structural similarities and have been synthesized from hydrazinecarbothioamides.
The uniqueness of Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- lies in its specific functional groups and the resulting chemical reactivity, which allows for the synthesis of a diverse range of heterocyclic compounds with potential biological activities .
Properties
IUPAC Name |
[(E)-(5-methylfuran-2-yl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-5-2-3-6(11-5)4-9-10-7(8)12/h2-4H,1H3,(H3,8,10,12)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRLTWHBACGOZ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6823-95-6 | |
| Record name | 5-Methylfurfural thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006823956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


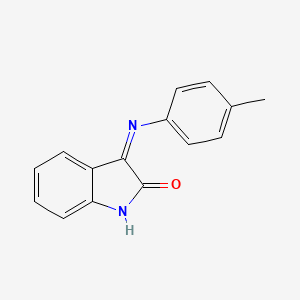
![Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B3020971.png)
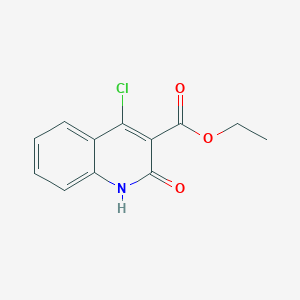

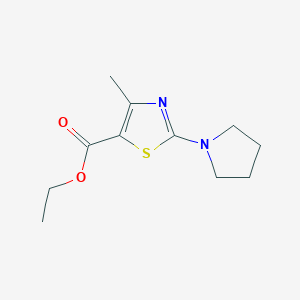
![Ethyl 2-(3-methylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020979.png)
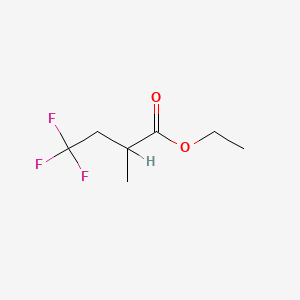
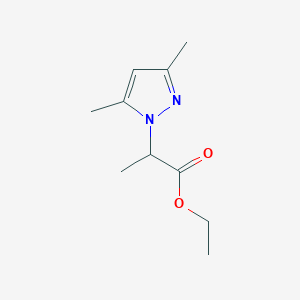
![Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B3020983.png)
